2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide
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Overview
Description
(S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with an amino group, a hydroxy group, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and (S)-2-amino-1-hydroxy-3-methylbutane.
Amidation Reaction: The 3-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with (S)-2-amino-1-hydroxy-3-methylbutane to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the benzamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
(S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s functional groups allow it to interact with various molecular targets, such as enzymes, receptors, and proteins, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate: A similar compound with a carbamate functional group instead of a benzamide.
Proline-derived 2,4-disubstituted oxazoles:
Uniqueness
(S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
Biological Activity
2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available data regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is categorized as a benzamide derivative, which typically exhibits a range of biological activities. The specific structure includes an amino group, a hydroxymethyl substituent, and a methoxy group, which may influence its interaction with biological targets.
Research indicates that benzamide derivatives can modulate various biological pathways. The following mechanisms have been noted for this compound:
- Inhibition of Enzymes : Benzamides are known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair. This inhibition can lead to antitumor effects by disrupting cancer cell proliferation.
- Modulation of Receptors : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several studies have investigated the effects of this compound in different contexts:
- Cancer Research : A study demonstrated that this compound effectively inhibited the growth of osteosarcoma cells by downregulating DHFR levels. Patients treated with related benzamide compounds showed improved survival rates compared to control groups .
- Neurodegenerative Disorders : In models of Alzheimer's disease, the compound exhibited protective effects against neuronal death induced by amyloid-beta toxicity, suggesting a potential role in treating neurodegenerative diseases .
- Inflammation Studies : The compound was evaluated for its ability to modulate inflammatory responses in microglial cells, showing promise in reducing neuroinflammation associated with chronic brain disorders .
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-amino-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C13H20N2O3/c1-8(2)10(7-16)15-13(17)9-5-4-6-11(18-3)12(9)14/h4-6,8,10,16H,7,14H2,1-3H3,(H,15,17)/t10-/m1/s1 |
InChI Key |
LUSWJSYINIPNJX-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)C1=C(C(=CC=C1)OC)N |
Canonical SMILES |
CC(C)C(CO)NC(=O)C1=C(C(=CC=C1)OC)N |
Origin of Product |
United States |
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